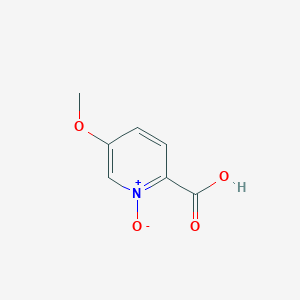

2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI)

Description

Overview of Pyridine (B92270) N-Oxide Chemistry

Pyridine N-oxides are a class of heterocyclic compounds derived from the oxidation of the nitrogen atom in a pyridine ring. taylorandfrancis.com This chemical modification, first reported by Jakob Meisenheimer, results in a planar molecule with a formula of C5H5NO for the parent compound, Pyridine-N-oxide. wikipedia.org The synthesis is typically achieved using oxidizing agents like peroxy acids (e.g., peracetic acid or peroxybenzoic acid). wikipedia.orgchemtube3d.com

The introduction of the N-oxide functional group significantly alters the electronic properties and reactivity of the pyridine ring. The N-O moiety possesses a unique functionality that can act as both an electron donor and a weak electron-withdrawing group. arkat-usa.org This makes the pyridine N-oxide ring more reactive towards both electrophilic and nucleophilic substitution compared to the original pyridine molecule. chemtube3d.com The N-oxide group increases the electron density in the ring, particularly at the 2-, 4-, and 6-positions, making them susceptible to attack. chemtube3d.com

Pyridine N-oxides are stable, often crystalline, solids. wikipedia.org For instance, the parent compound is a colorless, hygroscopic solid. wikipedia.org They are less basic than their parent pyridines; the pKa of protonated pyridine-N-oxide is approximately 0.8. wikipedia.org These compounds are valuable in organic synthesis, serving as intermediates, oxidizing reagents, ligands in coordination chemistry, and catalysts. wikipedia.orgarkat-usa.orgscripps.edu

Significance of Methoxy-Substituted Pyridine Carboxylic Acids

Methoxy-substituted pyridine carboxylic acids represent a significant class of compounds in medicinal and organic chemistry. The pyridine carboxylic acid core, which exists as three main isomers (picolinic, nicotinic, and isonicotinic acid), is a versatile scaffold in drug design. nih.gov The inclusion of substituents like a methoxy (B1213986) group allows for the fine-tuning of a molecule's activity and selectivity. nih.gov

The carboxylic acid group (-COOH) adds polarity and can coordinate with metal ions, a useful property for enzyme inhibition. nih.gov The methoxy group (-OCH3) is an electron-donating group, which can influence the electronic properties of the pyridine ring and the acidity of the carboxylic acid function. The interplay between these functional groups and their positions on the pyridine ring is crucial for their chemical reactivity and biological function. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals. chemicalbook.com

Research Context of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide (9CI)

2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide (9CI), also known as 5-Methoxypicolinic acid N-oxide, is a specific substituted pyridine N-oxide. Its chemical formula is C7H7NO4 and it has a molecular weight of 169.14 g/mol . hoffmanchemicals.com

While extensive research specifically targeting this exact isomer is not widely documented in the provided search results, its structure suggests several potential areas of scientific interest. Academic research on closely related isomers, such as 4-Methoxypicolinic Acid N-Oxide, has focused on their unique structural properties, particularly the formation of extremely short and strong hydrogen bonds. acs.orgnih.gov This suggests that 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide (9CI) would be of interest in the fields of crystal engineering and supramolecular chemistry for studying intermolecular interactions.

Given the functional groups present—a carboxylic acid and an N-oxide—the compound is a potential bidentate ligand for forming metal complexes. Pyridine N-oxides are known to act as ligands in coordination chemistry. taylorandfrancis.comwikipedia.org The combination of the N-oxide and the adjacent carboxylic acid group in the picolinic acid structure creates a strong chelation site for metal ions.

Scope and Objectives of Academic Research

The academic research objectives for compounds like 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide (9CI) are typically multifaceted and build upon the fundamental chemistry of its constituent parts. Key research goals include:

Synthetic Methodology: Developing efficient and novel synthetic routes to produce this and other specifically substituted pyridine N-oxides. This involves exploring various oxidizing agents and reaction conditions to achieve high yields and selectivity. arkat-usa.org

Structural Characterization: Investigating the solid-state structure of the compound using techniques like X-ray and neutron diffraction to understand its molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding. acs.orgnih.gov

Coordination Chemistry: Synthesizing and characterizing metal complexes using the compound as a ligand. Research in this area aims to understand the coordination modes, stability, and the electronic and magnetic properties of the resulting complexes, which may have applications in catalysis or materials science. taylorandfrancis.com

Reactivity Studies: Exploring the chemical reactivity of the molecule. This includes studying how the N-oxide, methoxy, and carboxylic acid groups influence its participation in various organic reactions, potentially as a precursor for more complex heterocyclic systems. scripps.edu The N-oxide group can be used to direct further substitutions on the ring and can be subsequently removed, providing a strategic pathway in multi-step syntheses. arkat-usa.org

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-5-2-3-6(7(9)10)8(11)4-5/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNECTAFOTJRYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C[N+](=C(C=C1)C(=O)O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672957-93-6 | |

| Record name | 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672957-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Precursor Development for 2 Pyridinecarboxylicacid,5 Methoxy ,1 Oxide 9ci

Strategies for the Construction of Pyridine (B92270) N-Oxide Core Structures

The foundational step in the synthesis of the target molecule is the construction of the pyridine N-oxide core. Two primary strategies are employed for this purpose: the direct oxidation of a pre-functionalized pyridine and the de novo synthesis of the heterocyclic ring followed by N-oxidation.

The most common and direct approach involves the oxidation of a corresponding substituted pyridine. This method is often preferred due to the commercial availability of a wide range of pyridine derivatives. The nitrogen atom in the pyridine ring is susceptible to oxidation by various reagents, leading to the formation of the N-oxide.

Regioselective Introduction of Methoxy (B1213986) and Carboxylic Acid Functionalities

A critical challenge in the synthesis of 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide is the regioselective installation of the methoxy and carboxylic acid groups at the C5 and C2 positions, respectively. The order of introduction of these functional groups and the N-oxide is a key strategic consideration.

One plausible synthetic route involves starting with a pre-functionalized pyridine. For instance, a 2-methyl-5-halopyridine could serve as a versatile starting material. The methoxy group can be introduced at the C5 position via nucleophilic aromatic substitution of the halide with sodium methoxide (B1231860). Subsequently, the methyl group at the C2 position can be oxidized to a carboxylic acid. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or through a multi-step sequence involving, for example, benzylic bromination followed by hydrolysis and oxidation.

The N-oxide moiety activates the pyridine ring for nucleophilic substitution, particularly at the C2 and C4 positions. semanticscholar.org Therefore, another strategy could involve the early introduction of the N-oxide. Starting from a 5-substituted pyridine N-oxide, functionalization at the C2 position can be achieved. For example, activation of the N-oxide with an electrophilic reagent like trifluoromethanesulfonic anhydride (B1165640) can facilitate the addition of a nucleophile that can be later converted to a carboxylic acid, such as a malonate ester. google.comhoffmanchemicals.com

The table below summarizes potential precursors and the key transformations for the regioselective introduction of the required functionalities.

| Precursor | Reagents and Conditions for Methoxy Group Introduction | Reagents and Conditions for Carboxylic Acid (or precursor) Introduction |

| 2-Methyl-5-bromopyridine | NaOMe, MeOH, heat | 1. NBS, AIBN, CCl4, reflux; 2. H2O, heat; 3. KMnO4, heat |

| 5-Bromopyridine-2-carbonitrile | NaOMe, MeOH, heat | 1. H2O, H+, heat (hydrolysis of nitrile) |

| Pyridine N-oxide | 1. Nitration (HNO3/H2SO4) -> 4-nitropyridine (B72724) N-oxide; 2. Nucleophilic substitution with methoxide -> 4-methoxypyridine (B45360) N-oxide (requires subsequent functionalization at C2 and C5) | Activation with Tf2O followed by addition of diethyl malonate, then hydrolysis and decarboxylation. google.comhoffmanchemicals.com |

| 2,5-Dihalopyridine | Sequential nucleophilic substitution with NaOMe and a cyanide source, followed by hydrolysis of the nitrile. | - |

Optimization of Oxidation Protocols for N-Oxide Formation

The formation of the N-oxide is a pivotal step that can be performed at various stages of the synthesis. The choice of oxidizing agent and reaction conditions is crucial to ensure high yield and chemoselectivity, avoiding unwanted side reactions, particularly the oxidation of other functional groups in the molecule.

A variety of oxidizing agents have been developed for the N-oxidation of pyridines. arkat-usa.org The selection of the optimal reagent often depends on the electronic nature and steric hindrance of the substituents on the pyridine ring.

Commonly Used Oxidants for Pyridine N-Oxidation

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide in Acetic Acid | H2O2, CH3COOH, heat | Readily available, cost-effective. | Can require harsh conditions, potential for side reactions. |

| m-Chloroperoxybenzoic acid (mCPBA) | mCPBA, CH2Cl2, room temperature | Mild conditions, high efficiency. google.com | Byproduct (m-chlorobenzoic acid) can be difficult to remove. |

| Methyltrioxorhenium (MTO) with H2O2 | Catalytic MTO, H2O2, CH2Cl2, room temperature | High catalytic efficiency, mild conditions. thieme-connect.de | MTO is a transition metal catalyst. |

| Urea-Hydrogen Peroxide (UHP) | UHP, suitable solvent | Solid, stable source of H2O2, easy to handle. | May require activation. |

| Peroxyacetic acid | In situ generated or pre-formed | Strong oxidant. | Can lead to over-oxidation or ring-opening. |

Optimization of the N-oxidation step for a substrate like 5-methoxypicolinic acid or its ester precursor would involve screening various oxidants and reaction conditions to maximize the yield of the desired N-oxide while minimizing the formation of byproducts. The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group will influence the reactivity of the pyridine nitrogen, necessitating careful selection of the oxidant's strength and reaction temperature. For instance, a milder oxidant like mCPBA at room temperature might be preferable to harsher conditions like hot hydrogen peroxide in acetic acid to prevent potential dearomatization or other side reactions. google.com

Convergent and Divergent Synthetic Routes for 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI)

Both convergent and divergent synthetic strategies can be envisioned for the construction of 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide.

A convergent synthesis would involve the coupling of two or more fragments that already contain some of the required functional groups. For example, a suitably substituted acyclic precursor could be cyclized to form the pyridine ring in a late-stage step. This approach can be efficient in building molecular complexity quickly. However, the development of suitable precursors for such a cyclization can be challenging.

A divergent synthesis would proceed from a common intermediate that can be elaborated into the final target compound and its analogues. This is a powerful strategy for generating a library of related compounds for structure-activity relationship studies. A key intermediate for a divergent synthesis of the target compound could be a 2,5-disubstituted pyridine N-oxide with functional groups that can be readily converted to the desired methoxy and carboxylic acid moieties. For example, a 5-bromo-2-methylpyridine (B113479) N-oxide could serve as a versatile intermediate. The methyl group can be oxidized to a carboxylic acid, and the bromo group can be subjected to nucleophilic substitution with methoxide or participate in cross-coupling reactions to introduce other functionalities at the 5-position. The N-oxide itself facilitates functionalization at the C2 position. semanticscholar.org

Plausible Divergent Synthetic Approach:

Development of Advanced Precursors and Intermediates for 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI) and its Analogues

The development of advanced precursors can significantly streamline the synthesis of complex molecules. For the target compound and its analogues, several advanced intermediates could be strategically designed.

One such precursor could be methyl 5-methoxypicolinate . The N-oxidation of this compound would directly yield the methyl ester of the target molecule, which can then be hydrolyzed to the final carboxylic acid. This approach consolidates the functional group manipulations on the pyridine ring before the final N-oxidation and hydrolysis steps.

Another advanced precursor could be 5-methoxypyridine-2-carbonitrile . This intermediate already possesses the desired substitution pattern on the pyridine ring. N-oxidation followed by hydrolysis of the nitrile group would provide the target compound. The nitrile group is robust under many oxidation conditions, making this a viable route.

The following table lists some potential advanced precursors and their subsequent transformations to yield the target compound.

| Advanced Precursor | Synthetic Step 1 | Synthetic Step 2 |

| Methyl 5-methoxypicolinate | N-oxidation (e.g., mCPBA) | Hydrolysis (e.g., LiOH, H2O) |

| 5-Methoxypyridine-2-carbonitrile | N-oxidation (e.g., H2O2/AcOH) | Hydrolysis (e.g., H2SO4, H2O, heat) |

| 5-Amino-2-pyridinecarboxylic acid | 1. Diazotization (NaNO2, HBF4); 2. Methanolysis of the diazonium salt | N-oxidation |

The strategic selection and synthesis of such advanced intermediates are crucial for developing efficient, scalable, and versatile routes to 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide and its structurally related analogues.

Chemical Reactivity and Mechanistic Studies of 2 Pyridinecarboxylicacid,5 Methoxy ,1 Oxide 9ci

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine N-oxide framework is known to be more susceptible to both electrophilic and nucleophilic attack than the parent pyridine ring. The N-oxide group enhances the electron density of the ring through resonance, thereby activating it towards electrophiles, while also providing a site for activation towards nucleophiles.

Directing Effects of the N-Oxide and Methoxy (B1213986) Substituents

In electrophilic aromatic substitution, the N-oxide group in pyridine N-oxide generally directs incoming electrophiles to the 4-position. sapub.org This is attributed to the ability of the oxygen atom to donate electron density into the ring, stabilizing the cationic intermediate formed upon attack at this position. However, the presence of other substituents can significantly influence the regiochemical outcome.

The 5-methoxy group in 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide is a strong electron-donating group and an ortho-, para-director. The 2-carboxylic acid group, being electron-withdrawing, is a meta-director. In this specific molecule, the positions ortho to the methoxy group are the 4- and 6-positions, while the para-position is the 2-position (which is already substituted). The N-oxide directs to the 4-position. Therefore, the directing effects of the N-oxide and the methoxy group are synergistic, strongly favoring electrophilic attack at the 4-position. The carboxylic acid at the 2-position would direct an incoming electrophile to the 4- and 6-positions. Consequently, electrophilic substitution is anticipated to occur predominantly at the 4-position, and to a lesser extent, at the 6-position. This is supported by studies on related substituted pyridine N-oxides, where the directing influence of a methoxy group can be decisive. For instance, the nitration of 3-bromo-5-methoxypyridine-N-oxide yields the 6-nitro derivative, demonstrating the powerful directing effect of the methoxy group. researchgate.net

For nucleophilic aromatic substitution, the N-oxide group activates the 2- and 4-positions to attack. scripps.edustackexchange.comchemtube3d.com This is because the positively charged nitrogen atom withdraws electron density from these positions, making them more electrophilic. The reaction is often facilitated by the initial interaction of an electrophilic reagent with the N-oxide oxygen, further enhancing the ring's susceptibility to nucleophilic attack. scripps.edu In the case of 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide, the 2-position is already substituted with a carboxylic acid group, which could potentially act as a leaving group under certain conditions, although this is generally not facile. The 4- and 6-positions are activated by the N-oxide for nucleophilic attack. The electron-donating methoxy group at the 5-position would slightly deactivate the adjacent 4- and 6-positions towards nucleophiles. Therefore, nucleophilic attack is most likely to occur at the 4- and 6-positions, with the relative reactivity depending on the specific nucleophile and reaction conditions.

Regioselectivity and Stereoselectivity in Transformations

Based on the directing effects discussed, the regioselectivity of substitution reactions on 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide can be predicted.

Electrophilic Substitution: The combined activating and directing effects of the N-oxide and methoxy groups are expected to lead to a high degree of regioselectivity for substitution at the 4-position.

Nucleophilic Substitution: For nucleophilic attack, the 4- and 6-positions are the most likely sites. The precise regioselectivity would be influenced by steric factors and the nature of the attacking nucleophile.

Stereoselectivity is not a primary consideration for substitution reactions on the aromatic ring itself. However, if the substituents or incoming groups are chiral, or if the reaction creates a new chiral center, stereochemical outcomes would need to be considered.

The following table summarizes the expected regioselectivity for various substitution reactions based on the analysis of directing group effects.

| Reaction Type | Reagent Example | Predicted Major Product(s) | Predicted Minor Product(s) |

| Electrophilic Substitution | |||

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2-pyridinecarboxylic acid, 5-methoxy-, 1-oxide | 6-Nitro-2-pyridinecarboxylic acid, 5-methoxy-, 1-oxide |

| Halogenation | Br₂/FeBr₃ | 4-Bromo-2-pyridinecarboxylic acid, 5-methoxy-, 1-oxide | 6-Bromo-2-pyridinecarboxylic acid, 5-methoxy-, 1-oxide |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 4-Acetyl-2-pyridinecarboxylic acid, 5-methoxy-, 1-oxide | 6-Acetyl-2-pyridinecarboxylic acid, 5-methoxy-, 1-oxide |

| Nucleophilic Substitution | |||

| Amination | NaNH₂ | 4-Amino-2-pyridinecarboxylic acid, 5-methoxy-, 1-oxide | 6-Amino-2-pyridinecarboxylic acid, 5-methoxy-, 1-oxide |

| Hydroxylation | NaOH | 4-Hydroxy-2-pyridinecarboxylic acid, 5-methoxy-, 1-oxide | 6-Hydroxy-2-pyridinecarboxylic acid, 5-methoxy-, 1-oxide |

Note: This table is illustrative and based on established principles of directing effects in substituted pyridine N-oxides. Specific experimental verification for 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide is not available in the cited literature.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine ring is expected to undergo reactions typical of aromatic carboxylic acids.

Esterification, Amidation, and Decarboxylation Pathways

Esterification: The carboxylic acid can be converted to its corresponding ester through various standard methods. Acid-catalyzed esterification (Fischer esterification) with an alcohol is a common approach. Other methods include reaction with alkyl halides in the presence of a base, or the use of coupling agents.

Amidation: The formation of amides can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride (B1165640), followed by reaction with an amine. Direct amidation with an amine is also possible, often requiring high temperatures or the use of coupling agents to facilitate the dehydration reaction.

Decarboxylation: Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating, often facilitated by the presence of the ring nitrogen. The N-oxide group can also participate in decarboxylation reactions. For instance, pyridine N-oxide can effect the oxidative decarboxylation of carboxylic anhydrides. It is plausible that intramolecular decarboxylation of 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide could be induced under thermal conditions, potentially leading to 5-methoxypyridine 1-oxide.

Anhydride and Acyl Halide Formation

Anhydride Formation: The carboxylic acid can be converted to a symmetric anhydride by dehydration, typically using a strong dehydrating agent like acetic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC).

Acyl Halide Formation: The formation of an acyl halide, most commonly an acyl chloride, can be accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The resulting acyl halide is a highly reactive intermediate that can be used for subsequent esterification and amidation reactions.

Reactivity of the N-Oxide Group

The N-oxide group is a versatile functional group that can undergo a variety of transformations. A primary reaction of pyridine N-oxides is deoxygenation to the corresponding pyridine. This can be achieved using various reducing agents, such as trivalent phosphorus compounds (e.g., PCl₃, PPh₃) or catalytic hydrogenation.

The N-oxide oxygen is also nucleophilic and can react with electrophiles. This activation is often the first step in nucleophilic substitution on the pyridine ring, as discussed earlier. Furthermore, the N-O bond can undergo cleavage in rearrangement reactions and can act as an oxidant in certain transformations. For example, pyridine N-oxides can serve as oxygen transfer agents in various metal-catalyzed oxidation reactions.

Oxygen Transfer Reactions

Pyridine N-oxides are well-established as effective oxygen transfer agents in a variety of chemical transformations. thieme-connect.de The N-O bond, with a bond dissociation energy of approximately 63.3 kcal/mol for pyridine N-oxide, is relatively weak and prone to heterolytic cleavage, facilitating the transfer of the oxygen atom to a suitable substrate. thieme-connect.de This reactivity is often harnessed in metal-catalyzed oxidation reactions.

A general representation of a metal-catalyzed oxygen transfer reaction involving a pyridine N-oxide is depicted below:

| Reactant | Catalyst | Product | General Reaction Scheme |

|---|---|---|---|

| Substrate (e.g., Alkyne) + Pyridine N-oxide | Metal Catalyst (e.g., Au(I)) | Oxidized Substrate + Pyridine | Substrate + R-Pyridine-N-Oxide --[Catalyst]--> Substrate-O + R-Pyridine |

Reductive and Oxidative Transformations of the N-Oxide

The N-oxide functionality in 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide can undergo both reduction to the corresponding pyridine and further oxidative transformations, although the latter is less common for simple pyridine N-oxides.

Reductive Transformations: Deoxygenation of the N-oxide to the parent pyridine is a common reaction. A variety of reducing agents can accomplish this transformation, including trivalent phosphorus compounds and metals like iron or zinc. mdpi.com For instance, the reaction of a pyridine N-oxide with phosphorus oxychloride can lead to the formation of chloropyridines, followed by deoxygenation with zinc dust. wikipedia.org The presence of the carboxylic acid and methoxy groups on the pyridine ring of the target molecule would likely be compatible with many of these reductive conditions.

Oxidative Transformations: While the N-oxide itself is an oxidizing agent, the pyridine ring can undergo further oxidation under specific conditions. For example, the oxidation of picolines (methylpyridines) to their corresponding carboxylic acids is an industrially important process. mdpi.comresearchgate.net In the case of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide, the carboxylic acid group is already present. Further oxidation of the ring would likely require harsh conditions and could lead to ring-opening products. The electron-donating methoxy group might influence the susceptibility of the ring to oxidative cleavage.

Coordination Chemistry and Ligand Properties of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI)

Pyridine N-oxides are versatile ligands in coordination chemistry, typically binding to metal ions through the oxygen atom. wikipedia.org The resulting metal complexes have diverse structures and applications. wikipedia.org 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide possesses two potential coordination sites: the N-oxide oxygen and the carboxylate group. This makes it a potential bidentate ligand, capable of forming chelate rings with metal ions.

The coordination would likely involve the N-oxide oxygen and one of the oxygen atoms of the deprotonated carboxylic acid group. The methoxy group would primarily exert an electronic influence on the ligand's properties. The formation of stable five- or six-membered chelate rings is a strong driving force in coordination chemistry.

| Metal Ion (M) | Potential Coordination Mode | Resulting Complex |

|---|---|---|

| Transition Metals (e.g., Mn(II), Fe(II), Co(II), Ni(II)) | Bidentate (O,O') | Chelated metal complex |

Studies on the closely related 4-methoxypicolinic acid N-oxide have shown its ability to form strong intramolecular hydrogen bonds, which is a testament to the electronic influence of the methoxy and N-oxide groups. acs.orgnih.govnih.govresearchgate.net This electronic environment would also play a crucial role in its coordination behavior.

Rearrangement Reactions and Tautomerism of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI)

Rearrangement Reactions: Pyridine N-oxides with a methyl or methylene (B1212753) group at the 2-position are known to undergo the Boekelheide rearrangement when treated with acetic anhydride or trifluoroacetic anhydride. wikipedia.org This reaction involves an acyl transfer to the N-oxide oxygen, followed by deprotonation of the alpha-carbon and a acs.orgacs.org-sigmatropic rearrangement to furnish a hydroxymethylpyridine after hydrolysis. wikipedia.org Although 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide does not have a methyl group at the 2-position, understanding such rearrangements is key to predicting the reactivity of substituted pyridine N-oxides. For instance, thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide is also a known transformation. arkat-usa.org

Tautomerism: Tautomerism in pyridine derivatives is a well-documented phenomenon. For 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide, the presence of the carboxylic acid group introduces the possibility of tautomeric forms. Specifically, proton transfer between the carboxylic acid group and the N-oxide oxygen could occur. However, studies on the related 4-methoxypicolinic acid N-oxide have provided detailed insights into its structure, revealing a very short intramolecular hydrogen bond between the carboxylic acid proton and the N-oxide oxygen. acs.orgnih.govnih.govresearchgate.net This suggests that the proton is likely localized in a potential energy well that strongly favors this hydrogen-bonded structure, rather than existing in a dynamic tautomeric equilibrium under normal conditions. The existence of a zwitterionic form in the solid state, where the carboxylic proton has transferred to the N-oxide oxygen, is also a possibility and has been observed for 2-picolinic acid. researchgate.net

Reaction Kinetics and Thermodynamic Analysis of Transformations Involving 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI)

Detailed kinetic and thermodynamic data for reactions involving 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide are not available in the current literature. However, general principles of physical organic chemistry can be applied to predict how its structure would influence reaction rates and equilibria.

Advanced Spectroscopic and Structural Elucidation of 2 Pyridinecarboxylicacid,5 Methoxy ,1 Oxide 9ci

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for determining the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are typically used to identify the different types of hydrogen and carbon atoms present in a molecule and their respective chemical environments. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms, allowing for the unambiguous assignment of the complete chemical structure.

A thorough search of scientific databases has not yielded any published ¹H NMR, ¹³C NMR, or 2D NMR data for 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide.

NMR spectroscopy, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can also provide insights into the preferred conformation of a molecule in solution. This includes information about the orientation of substituents and the geometry of the molecule.

No experimental data from conformational analysis studies of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide using NMR spectroscopy are available in the current body of scientific literature.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide, one would expect to observe characteristic vibrational bands for the carboxylic acid O-H and C=O stretching, the N-oxide group vibrations, C-O stretching of the methoxy (B1213986) group, and various vibrations associated with the pyridine (B92270) ring. While studies on related molecules like 4-methoxypicolinic acid N-oxide have reported detailed FT-IR and Raman spectra nih.govnih.gov, no such experimental spectra have been found for the 5-methoxy isomer.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular weight of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide is 169.14 g/mol . hoffmanchemicals.com

Detailed mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions, are crucial for confirming the molecular formula and elucidating the structure. However, no published mass spectra or fragmentation analysis for 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide could be located.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous depiction of the molecule's solid-state conformation and intermolecular interactions.

Detailed crystallographic data, which would include tables of bond lengths, bond angles, and dihedral angles, are not available for 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide. While the crystal structure of the isomeric 4-methoxypicolinic acid N-oxide has been determined, providing a reference for the types of structural features that might be expected nih.govacs.org, no such study has been published for the title compound.

Intermolecular Interactions and Crystal Packing

The precise crystal structure and packing of 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide have not been extensively detailed in publicly available literature. However, valuable insights can be inferred from the analysis of closely related compounds, such as 4-Methoxypicolinic Acid N-Oxide. nih.gov The crystal packing in such molecules is typically governed by a combination of hydrogen bonding, π-π stacking, and other weaker intermolecular forces.

It is anticipated that the carboxylic acid group of 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide would be a primary participant in hydrogen bonding. This could manifest as either intramolecular hydrogen bonds between the carboxylic proton and the N-oxide oxygen or as intermolecular hydrogen bonds, forming dimers or more extended networks. In the analogous 4-Methoxypicolinic Acid N-Oxide, a very short and strong intramolecular hydrogen bond is a dominant feature. nih.gov

A comprehensive understanding of the crystal packing would necessitate single-crystal X-ray diffraction studies, which would provide definitive information on the unit cell parameters, space group, and the specific intermolecular contacts that dictate the solid-state structure.

Table 1: Anticipated Intermolecular Interactions and Crystal Packing Parameters for 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide (based on analogous compounds)

| Interaction Type | Potential Participating Groups | Expected Significance |

| Hydrogen Bonding | Carboxylic acid (donor), N-oxide oxygen (acceptor), Carboxylic carbonyl (acceptor) | High |

| π-π Stacking | Pyridine rings | Medium to High |

| C-H···O Interactions | Methoxy group, Pyridine ring C-H bonds, N-oxide and carboxylic oxygens | Medium |

Advanced Spectroscopic Probes and Techniques Applied to 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide (9CI)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide fundamental information about the molecular skeleton. The chemical shifts of the pyridine ring protons would be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and N-oxide groups. Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in assigning the proton and carbon signals unambiguously. Solid-state NMR could offer insights into the molecular conformation and packing in the crystalline form.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecule. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could be employed to study the fragmentation patterns of the molecule. Under certain ionization conditions, N-oxides can exhibit a characteristic neutral loss of an oxygen atom, which can be a diagnostic tool for their identification. nih.gov

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. The spectra would be characterized by strong absorptions corresponding to the C=O stretching of the carboxylic acid and the N-O stretching of the N-oxide group. The position of the O-H stretching vibration would be indicative of the strength and nature of the hydrogen bonding present. For instance, the presence of a very strong and broad O-H stretching band at lower wavenumbers in the IR spectrum of 4-Methoxypicolinic Acid N-Oxide is indicative of a very short and strong hydrogen bond. nih.gov

Table 2: Expected Spectroscopic Data for 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals for pyridine ring protons and methoxy group protons, with chemical shifts influenced by substituents. |

| ¹³C NMR | Resonances for all carbon atoms, including the carboxylic acid carbonyl, and carbons of the pyridine ring and methoxy group. |

| High-Resolution MS | Accurate mass measurement to confirm the molecular formula. |

| Tandem MS (MS/MS) | Fragmentation pattern potentially showing loss of CO₂, H₂O, and a characteristic loss of an oxygen atom from the N-oxide. |

| Infrared (IR) Spectroscopy | Strong C=O stretch (carboxylic acid), N-O stretch (N-oxide), and a potentially broad O-H stretch indicative of hydrogen bonding. |

| Raman Spectroscopy | Complementary vibrational data, particularly for the aromatic ring modes. |

Computational and Theoretical Investigations of 2 Pyridinecarboxylicacid,5 Methoxy ,1 Oxide 9ci

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For pyridine (B92270) N-oxide derivatives, these methods provide insights into their structure, stability, and potential interactions.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is intricately linked to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For aromatic N-oxides, Pariser-Parr-Pople (PPP) calculations have been employed to study the π-electronic charge distributions. niscpr.res.in These studies reveal that the N-oxide group acts as a better electron acceptor than a donor. niscpr.res.in The electronic charge distribution in the pyridine ring can be used to predict the preferred sites for electrophilic and nucleophilic attack. niscpr.res.in

Charge Distribution and Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are prone to nucleophilic attack.

In studies of 4-methoxypicolinic acid N-oxide (MPANO), Hirshfeld surface analysis and 2D fingerprint plots have been utilized to detail the intermolecular interactions, including H···O, H···N, H···C, and C···O contacts. acs.org The electrostatic potential is also displayed to understand the charge distribution across the molecule. acs.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules with a good balance between accuracy and computational cost.

Geometry Optimization and Vibrational Frequency Analysis

DFT calculations are instrumental in determining the optimized geometry of molecules. For MPANO, periodic quantum chemistry calculations have been used to elucidate fine structural details. nih.gov The computed structure shows excellent agreement with experimental data from neutron diffraction. acs.org

Vibrational frequency analysis using DFT helps in the assignment of infrared (IR) and inelastic neutron scattering (INS) spectra. In the case of MPANO, the calculated harmonic frequencies show a reasonable match with the observed spectral features, facilitating the assignment of the IR and INS spectra. acs.org However, the harmonic approximation may overestimate the hydrogen stretching frequency due to the complex nature of the short hydrogen bond in this molecule. acs.org A study on the infrared spectrum of MPANO utilized the DFT B3LYP/6-31+G(d,p) level of approximation to calculate the potential energy surface and the corresponding dipole moment function. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for 4-Methoxypicolinic Acid N-Oxide

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Asymmetric Stretching | ~1400 | ~1380 |

| O-D Asymmetric Stretching | 1154 | Not assigned (low intensity) |

Data sourced from a study using DFT B3LYP/6-31+G(d,p) level of approximation. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For MPANO, computational studies have been crucial in interpreting its complex vibrational spectra. nih.govnih.gov

The main feature of the IR spectrum of MPANO is an extremely broad, complex, and red-shifted OH stretching band, indicating extensive anharmonicity and coupling with other modes. nih.govnih.gov DFT calculations have been employed to understand these complex vibrational dynamics. nih.gov The calculated vibrational spectra were compared with the experimental spectra to provide a reliable assignment of the observed bands. nih.gov

Reaction Mechanism Elucidation via Computational Methods

While specific reaction mechanism studies for 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide were not found, computational methods are generally a powerful tool for elucidating reaction pathways. For heteroaromatic N-oxides, computational studies can investigate their reactivity as versatile nucleophilic oxidants, particularly in metal-catalyzed reactions. thieme-connect.de The weak nitrogen-oxygen bond is a key feature that makes these compounds prone to heterolytic fragmentation, a process that can be modeled computationally. thieme-connect.de

For instance, computational studies on other systems, such as the enzyme dihydropyrimidinase, have used quantum mechanical cluster approaches based on DFT to investigate reaction mechanisms and stereospecificity. rsc.org Similar approaches could be applied to understand the reactions involving pyridinecarboxylic acid N-oxides.

Transition State Characterization

There is no available research detailing the characterization of transition states for reactions involving 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide. Such studies would typically involve quantum mechanical calculations to locate the saddle points on the potential energy surface corresponding to specific chemical transformations. This analysis provides crucial information on activation energies, reaction kinetics, and the geometry of the transient species that dictates the reaction pathway. The absence of this data means that the mechanistic details of reactions involving this compound remain computationally unexplored.

Energy Profiles and Reaction Path Studies

Similarly, literature searches did not yield any studies on the energy profiles or reaction paths for 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide. These computational investigations are fundamental to understanding the thermodynamics and kinetics of a chemical process from reactants to products. An energy profile maps the potential energy of a system as a function of the reaction coordinate, highlighting intermediates and transition states. Without such studies, a quantitative understanding of how this molecule transforms during a chemical reaction is not available.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

No specific molecular dynamics (MD) simulations for 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide have been published. MD simulations are powerful tools for exploring the conformational landscape of a molecule over time and for analyzing its interactions with other molecules, such as solvents or biological macromolecules. This type of analysis would provide insights into the compound's flexibility, preferred shapes, and intermolecular binding modes, which are critical for applications in materials science and drug design.

Quantitative Structure-Property Relationship (QSPR) Methodological Development

While QSPR is a widely used methodology for predicting the properties of chemical compounds based on their molecular structure, there is no evidence of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide being used as a key compound in the development or validation of new QSPR models. Such research would involve correlating calculated molecular descriptors of this and other related compounds with experimentally determined properties to build a predictive statistical model. The lack of its inclusion in such studies indicates it has not been a focus for property prediction model development.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Heterocyclic Compounds

While specific examples detailing the use of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide (9CI) as a building block for complex heterocyclic compounds are not extensively documented in publicly available literature, the general reactivity of pyridine (B92270) N-oxides suggests its potential in this area. Pyridine N-oxides are well-established precursors for the synthesis of substituted pyridines. rsc.org The N-oxide functional group activates the pyridine ring, facilitating both electrophilic and nucleophilic substitution reactions, which is a cornerstone of heterocyclic chemistry. The presence of both a carboxylic acid and a methoxy (B1213986) group on the pyridine ring of the title compound offers multiple reaction sites for elaboration into more complex heterocyclic systems. For instance, the carboxylic acid group can be converted into a variety of other functional groups or used for condensation reactions, while the N-oxide can direct substitutions to specific positions on the ring or be removed after serving its activating purpose.

Utilization in Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. rsc.orgnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. Although specific participation of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide (9CI) in MCRs or cascade processes is not prominently reported, its bifunctional nature—possessing both a carboxylic acid and an N-oxide group—makes it a plausible candidate for such reactions. In principle, the carboxylic acid could participate in reactions like the Ugi or Passerini reactions, while the N-oxide could influence the electronic properties of the heterocyclic core or participate in subsequent cyclization steps in a cascade sequence. The development of novel MCRs often involves screening diverse building blocks, and this compound represents a potentially valuable, yet underexplored, synthon.

Precursor in the Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands to control the stereochemical outcome of chemical reactions. Chiral N,N'-dioxides have emerged as a significant class of ligands and organocatalysts for a wide range of asymmetric transformations. rsc.orgnih.gov These ligands, often C₂-symmetric, can coordinate with various metal ions to form chiral Lewis acid catalysts. rsc.orgnih.gov While the direct use of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide (9CI) as a precursor for such ligands is not specifically detailed, its core structure is relevant. Chiral amines or amino alcohols could be coupled to the carboxylic acid function of the title compound to generate more complex chiral N-oxide-containing ligands. The N-oxide moiety is a strong electron-pair donor, a property that is crucial for its interaction with metal centers or its function as an organocatalyst. nih.govnih.gov The methoxy group could also play a role in fine-tuning the electronic and steric properties of the resulting chiral ligand.

Development of Novel Coordination Complexes and Metal-Organic Frameworks (MOFs) Incorporating 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide (9CI)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridinecarboxylic acids and their N-oxides are common building blocks for these materials due to their versatile coordination modes. rsc.org The combination of a carboxylate group and a pyridine N-oxide in a single molecule, as in the title compound, provides multiple coordination sites for binding to metal centers. This can lead to the formation of diverse and complex architectures, from discrete coordination complexes to extended one-, two-, or three-dimensional MOFs. nih.gov The N-oxide can coordinate directly to the metal, while the carboxylate can adopt various binding modes (monodentate, bidentate bridging, etc.). The methoxy substituent could influence the resulting framework's properties, such as pore size, polarity, and functionality. While specific MOFs constructed from 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide (9CI) are not found in the surveyed literature, the closely related pyridine-2,5-dicarboxylic acid N-oxide has been used to create novel salt structures with intricate hydrogen-bonding networks, demonstrating the potential of this class of ligands in supramolecular chemistry. acs.org

Integration into Polymeric Structures and Advanced Functional Materials

The incorporation of functional organic molecules into polymeric structures is a key strategy for developing advanced materials with tailored properties. The reactive handles on 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide (9CI), namely the carboxylic acid, could be utilized to integrate this molecule into polymer chains. For example, it could be converted into a monomer suitable for polymerization reactions, such as condensation polymerization, to form polyesters or polyamides. The resulting polymers would feature pendant pyridine N-oxide moieties along the backbone. These groups could impart specific properties to the material, such as metal-coordinating ability, altered solubility, or catalytic activity. While no specific polymers incorporating this compound have been reported, the general principle of using functionalized heterocycles in materials science is well-established.

Utility in Advanced Analytical Chemistry Methodologies (e.g., as a Derivatizing Agent)

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for analysis by a particular technique. For example, a compound might be derivatized to improve its volatility for gas chromatography or to enhance its detection by fluorescence or mass spectrometry. The carboxylic acid group of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide (9CI) is a common site for derivatization reactions. It can be esterified or amidated with a variety of reagents to introduce a tag that facilitates detection or separation. However, there is no specific information available in the scientific literature to suggest that this particular compound has been developed or utilized as a derivatizing agent in advanced analytical methodologies.

Table of Compound Names

| Systematic Name | Synonyms | CAS Number |

| 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide | 5-Methoxypicolinic acid N-oxide | 672957-93-6 |

Emerging Research Directions and Future Perspectives on 2 Pyridinecarboxylicacid,5 Methoxy ,1 Oxide 9ci

Sustainable Synthesis Approaches and Green Chemistry Principles

The synthesis of pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and energy-efficient processes. nih.govnih.gov For a molecule like 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI), sustainable approaches can be envisioned for both the construction of the substituted pyridine core and the subsequent N-oxidation.

Future research could focus on one-pot, multicomponent reactions to assemble the pyridine ring, minimizing waste and procedural steps. nih.gov The use of green catalysts and solvents, such as water or bio-based solvents, is a key area of exploration. biosynce.com Microwave-assisted synthesis, a tool of green chemistry, has been shown to accelerate reaction times and improve yields for pyridine derivatives. nih.gov

For the N-oxidation step, traditional methods often employ strong oxidants that can generate hazardous byproducts. A greener alternative involves the use of hydrogen peroxide as the oxidant, which has a benign byproduct of water. researchgate.net The efficacy of this process can be significantly enhanced by employing reusable, green catalysts such as heteropolyacids. researchgate.net A study on the N-oxidation of various pyridine carboxylic acids demonstrated the successful use of Preyssler's anion, [NaP5W30O110]14−, as a green catalyst with hydrogen peroxide, achieving good yields of the corresponding N-oxides. researchgate.net This methodology presents a promising sustainable route for the synthesis of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI).

| Green Chemistry Approach | Potential Application in Synthesis of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI) | Anticipated Benefits |

| Multicomponent Reactions | One-pot synthesis of the 5-methoxy-2-pyridinecarboxylic acid precursor. | Reduced waste, fewer reaction steps, increased efficiency. nih.gov |

| Green Solvents | Utilization of water or bio-based solvents in the synthesis. | Reduced environmental impact and health hazards. biosynce.com |

| Microwave-Assisted Synthesis | Acceleration of the pyridine ring formation and N-oxidation steps. | Faster reaction times, potentially higher yields. nih.gov |

| Catalytic N-oxidation | Use of a reusable heteropolyacid catalyst with hydrogen peroxide. | Environmentally friendly oxidant, catalyst recyclability, high selectivity. researchgate.net |

Flow Chemistry and Microreactor Applications in Synthesis

Flow chemistry, utilizing microreactors, offers a paradigm shift in the synthesis of chemical compounds, providing enhanced safety, efficiency, and scalability compared to traditional batch processes. organic-chemistry.orgacs.org The application of this technology to the synthesis of heterocyclic compounds, including pyridine N-oxides, is a rapidly growing field. researchgate.netdurham.ac.uk

The synthesis of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI) could greatly benefit from a continuous flow approach. The N-oxidation of pyridines, for instance, can be highly exothermic and potentially hazardous in large-scale batch reactions. organic-chemistry.org Microreactors, with their high surface-area-to-volume ratio, allow for precise temperature control, mitigating the risks of thermal runaways. organic-chemistry.org

A recent study demonstrated a continuous flow microreactor system for the N-oxidation of various pyridine derivatives using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant. organic-chemistry.orgorganic-chemistry.org This system achieved high yields (up to 99%) with significantly shorter reaction times compared to batch methods and demonstrated excellent stability over extended periods of operation. organic-chemistry.org Such a process would be a prime candidate for the safe and efficient large-scale production of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI).

| Feature of Flow Chemistry | Advantage for Synthesis of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI) |

| Precise Temperature Control | Enhanced safety, especially for exothermic N-oxidation reactions. organic-chemistry.org |

| Rapid Mixing | Improved reaction rates and yields. |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. researchgate.net |

| Automation | High reproducibility and reduced manual handling of reagents. |

Advanced Catalytic Roles and Organocatalysis

Pyridine N-oxides are not only synthetic targets but can also function as potent organocatalysts. acs.orgresearchgate.net The N-oxide moiety acts as a strong Lewis base, capable of activating Lewis acidic species, which can then participate in a variety of chemical transformations. nih.gov The electronic properties of the pyridine ring, influenced by substituents like the methoxy (B1213986) and carboxylic acid groups in 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI), can be fine-tuned to modulate the catalytic activity.

Chiral pyridine N-oxides have shown particular promise in asymmetric catalysis, facilitating enantioselective reactions. nih.gov For example, they have been successfully employed as organocatalysts in the allylation of aldehydes, yielding homoallylic alcohols with good enantiomeric excess. acs.org The presence of the N-oxide is crucial for this catalytic activity, as it is believed to coordinate with the silicon atom of the allylating agent, forming the active catalytic species. acs.org

Future research could explore the potential of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI) and its derivatives as catalysts in a range of organic reactions. The interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group could lead to unique catalytic properties.

| Catalytic Application | Role of Pyridine N-Oxide | Potential for 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI) |

| Allylation of Aldehydes | Lewis base activation of allyl(trichloro)silane. acs.org | The electronic substituents could influence the catalyst's activity and selectivity. |

| Acyl Transfer Reactions | Nucleophilic catalysis via the formation of an acyloxypyridinium intermediate. acs.org | The carboxylic acid group could potentially participate in the catalytic cycle. |

| Michael Addition | As a chiral ligand for metal complexes. researchgate.net | The molecule could act as a bifunctional catalyst, with the N-oxide and carboxylic acid groups coordinating to a metal center. |

Exploration of Self-Assembly and Supramolecular Chemistry

The field of supramolecular chemistry investigates the non-covalent interactions that govern the assembly of molecules into well-defined, higher-order structures. nih.gov Pyridine N-oxides, with their polar N-O bond and the aromatic ring system, are excellent building blocks for supramolecular assemblies. scholaris.ca The substituents on the pyridine ring play a crucial role in directing these interactions.

For 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI), the presence of the carboxylic acid group introduces the possibility of strong hydrogen bonding, both as a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The N-oxide oxygen and the methoxy oxygen can also act as hydrogen bond acceptors. These functionalities, in concert with potential π-π stacking interactions of the pyridine rings, could lead to the formation of intricate and predictable supramolecular architectures such as tapes, sheets, or three-dimensional networks.

The study of how weak directing substituents, such as fluorine, can significantly alter the crystal packing of pyridine N-oxide highlights the sensitivity of supramolecular organization to subtle changes in molecular structure. nih.gov Understanding and controlling the self-assembly of 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI) could lead to the development of new materials with tailored properties, such as porous solids for gas storage or crystalline materials with specific optical or electronic characteristics.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and design of new molecules and materials. nih.govnih.gov These computational tools can be applied to predict the properties of compounds, design novel structures with desired activities, and even plan synthetic routes. springernature.comresearchgate.net

For a molecule like 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI), AI and ML could be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms like artificial neural networks, can predict the biological activity of pyridine derivatives based on their structural features. nih.gov This approach could be used to screen virtual libraries of related compounds to identify those with the highest potential for a specific application.

| AI/ML Application | Relevance to 2-Pyridinecarboxylicacid, 5-methoxy-, 1-oxide(9CI) |

| Property Prediction | Predicting physicochemical properties, biological activity, and catalytic performance. research.googlenih.gov |

| De Novo Design | Generating novel derivatives with optimized properties for specific applications. acm.org |

| Synthesis Planning | Proposing efficient and sustainable synthetic routes. researchgate.net |

| High-Throughput Screening | Virtually screening large libraries of related compounds to identify promising candidates. nih.gov |

Q & A

Basic: What are the recommended synthetic methodologies for 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide (9CI)?

The compound can be synthesized via oxidation of 5-methoxy-2-picoline (2-methyl-5-methoxypyridine) using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled acidic conditions. Post-reaction purification typically involves recrystallization from ethanol/water mixtures or column chromatography to isolate the oxide product. Key analytical validation includes monitoring the reaction progress via thin-layer chromatography (TLC) and confirming the oxidation state using infrared spectroscopy (IR) for the N-oxide moiety (~1250–1300 cm⁻¹). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, to distinguish the oxidized nitrogen environment .

Advanced: How can computational modeling predict the electronic properties of 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA software) can model the electron distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The N-oxide group introduces electron-withdrawing effects, which can be quantified via Natural Bond Orbital (NBO) analysis. These simulations help identify nucleophilic/electrophilic sites, aiding in rationalizing reaction mechanisms, such as regioselectivity in substitution reactions. Validation involves comparing computed NMR chemical shifts (e.g., with GIAO method) to experimental data .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H NMR : To resolve methoxy (-OCH₃) protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by the N-oxide.

- ¹³C NMR : Confirms the carboxylic acid carbonyl (~δ 165–170 ppm) and N-oxide-induced deshielding of adjacent carbons.

- IR Spectroscopy : Identifies O–H stretching (carboxylic acid, ~2500–3000 cm⁻¹) and N–O stretching (~1250–1300 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical: 169.04 g/mol for C₇H₇NO₄).

- X-ray Crystallography : For definitive structural confirmation using SHELXL refinement .

Advanced: How to address discrepancies in crystallographic data for this compound?

If residual factors (R-values) are elevated or electron density maps suggest disorder:

Check for twinning : Use PLATON’s TwinRotMat to detect twinning ratios.

Model disorder : Refine split positions for flexible groups (e.g., methoxy) with restrained occupancy.

Validate hydrogen bonding : Compare hydrogen bond distances/angles with Cambridge Structural Database (CSD) entries for similar N-oxide derivatives.

Cross-validate : Compare with spectroscopic data to ensure consistency .

Basic: What safety protocols are essential during experimental handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use a fume hood to minimize inhalation of dust/aerosols.

- Storage : In airtight containers away from incompatible reagents (e.g., strong reducing agents).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for acute toxicity (oral LD₅₀ data may be extrapolated from similar pyridine N-oxide derivatives) .

Advanced: What mechanistic insights explain the stability of the N-oxide group under varying pH conditions?

The N-oxide’s stability can be probed via pH-dependent kinetic studies:

Acidic conditions : Protonation of the oxygen may lead to reduction (e.g., via HI or PCl₃).

Basic conditions : Hydrolysis resistance can be assessed by monitoring degradation via HPLC.

Computational studies : Calculate pKa of the N-oxide group using COSMO-RS solvation models. Experimental validation involves potentiometric titration .

Basic: How to optimize reaction yields in the synthesis of this compound?

- Oxidant selection : m-CPBA (stoichiometric) in dichloromethane at 0°C minimizes side reactions.

- Catalysis : Trace acetic acid accelerates oxidation.

- Workup : Quench with sodium thiosulfate to remove excess oxidant, followed by extraction (ethyl acetate/water).

- Yield improvement : Scale reactions under inert atmosphere (N₂/Ar) to prevent decomposition .

Advanced: Can this compound serve as a ligand in coordination chemistry?

The carboxylic acid and N-oxide groups provide chelation sites for metal ions (e.g., Cu²⁺, Fe³⁺).

- Experimental design : Conduct titration experiments with metal salts in methanol/water, monitored by UV-Vis spectroscopy.

- Stability constants : Determine via Job’s method or potentiometry.

- Structural analysis : Single-crystal XRD of metal complexes (e.g., Cu(II)-N-oxide) reveals binding modes .

Basic: What are the key differences between 2-Pyridinecarboxylic acid and its N-oxide derivative?

Advanced: How to resolve contradictions in bioactivity assays involving this compound?

If conflicting results arise (e.g., antimicrobial activity):

Purity verification : Reanalyze via HPLC (>95% purity).

Assay conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1%).

Control experiments : Test against known inhibitors/activators to validate assay robustness.

Mechanistic studies : Use fluorescence microscopy or flow cytometry to confirm cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.